1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid

Catalog No.
S811955
CAS No.
1340336-21-1
M.F
C11H11BrFNO2
M. Wt
288.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carb...

CAS Number

1340336-21-1

Product Name

1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid

Molecular Formula

C11H11BrFNO2

Molecular Weight

288.11 g/mol

InChI

InChI=1S/C11H11BrFNO2/c12-9-3-7(1-2-10(9)13)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16)

InChI Key

KYWKCOPDMUQRPA-UHFFFAOYSA-N

SMILES

C1C(CN1CC2=CC(=C(C=C2)F)Br)C(=O)O

Canonical SMILES

C1C(CN1CC2=CC(=C(C=C2)F)Br)C(=O)O

Pharmaceutical Research

Summary of Application: Azetidine derivatives, including 1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid, are recognized for their potential in pharmaceutical research due to their structural similarity to natural bioactive compounds .

Methods of Application: These compounds are often synthesized and incorporated into larger molecules to explore their biological activity. Techniques such as solution-phase peptide synthesis are employed for this purpose .

Results and Outcomes: The outcomes in pharmaceutical applications are typically measured by the biological activity of the synthesized compounds. For instance, azetidine derivatives have been found to exhibit properties useful in drug discovery, such as enzyme inhibition .

Agrochemical Research

Summary of Application: In agrochemical research, azetidine derivatives serve as intermediates for the development of new pesticides and herbicides .

Methods of Application: The application involves synthesizing new compounds that can interact with specific biological targets in pests and weeds, potentially leading to more effective agrochemicals.

Results and Outcomes: The effectiveness of these compounds is evaluated through field trials and laboratory assays, focusing on their safety profile and impact on non-target species.

Organic Synthesis

Summary of Application: Azetidine derivatives are used in organic synthesis due to their reactivity, which stems from the ring strain in the azetidine structure .

Methods of Application: They are involved in various reactions, including [2+2] cycloadditions and C(sp3)–H functionalization, to create complex organic molecules .

Results and Outcomes: The success of these reactions is gauged by the yield and purity of the products, which are analyzed using techniques like NMR and mass spectrometry.

Peptide Synthesis

Summary of Application: Azetidine derivatives are utilized in peptide synthesis as they can act as amino acid surrogates, leading to the creation of novel peptides .

Methods of Application: These compounds are incorporated into peptide chains using standard peptide coupling methods, often monitored by HPLC.

Results and Outcomes: The synthesized peptides are then analyzed for their structural integrity and potential biological activity.

Medicinal Chemistry

Summary of Application: In medicinal chemistry, azetidine derivatives are explored for their therapeutic potential, particularly as motifs in drug discovery .

Methods of Application: The derivatives are synthesized and tested against various biological targets to assess their efficacy and selectivity.

Results and Outcomes: The compounds are evaluated based on their pharmacokinetic properties and therapeutic index in preclinical models.

Material Science

Summary of Application: In material science, azetidine derivatives are investigated for their potential to create novel polymers with unique properties .

Methods of Application: These compounds can be polymerized or copolymerized using various catalysts and reaction conditions to form materials with desired characteristics.

Results and Outcomes: The properties of the resulting materials, such as thermal stability, mechanical strength, and chemical resistance, are thoroughly evaluated.

Catalysis

Summary of Application: Azetidine derivatives are used as ligands in catalysis to influence the rate and selectivity of chemical reactions .

Methods of Application: They are incorporated into catalyst systems and tested in a variety of reactions, including cross-coupling and hydrogenation processes.

Results and Outcomes: The efficiency of the catalysts is assessed by measuring the turnover frequency and examining the product distribution.

Biochemistry

Summary of Application: These derivatives are used to study enzyme-substrate interactions and to develop enzyme inhibitors .

Methods of Application: The compounds are synthesized and introduced to enzyme systems to observe their inhibitory effects and binding affinities.

Results and Outcomes: Enzyme activity assays and binding studies provide quantitative data on the effectiveness of these inhibitors.

Environmental Chemistry

Summary of Application: Azetidine derivatives are explored for their use in environmental remediation, such as the detoxification of pollutants .

Methods of Application: The compounds are tested for their ability to react with and neutralize various environmental contaminants.

Results and Outcomes: The reduction in pollutant levels and the formation of non-toxic byproducts are key indicators of success.

Analytical Chemistry

Summary of Application: These derivatives are used as standards or reagents in analytical methods to detect and quantify other substances .

Methods of Application: They are employed in techniques like chromatography and spectroscopy for the analysis of complex mixtures.

Results and Outcomes: The precision and accuracy of the analytical methods are improved by using these compounds as reference materials.

Nanotechnology

Summary of Application: Azetidine derivatives are being studied for their potential application in the synthesis of nanomaterials .

1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid is a chemical compound classified as an azetidine, which is a four-membered nitrogen-containing heterocycle. This compound features a carboxylic acid functional group and a phenyl ring substituted with both bromine and fluorine atoms, contributing to its unique chemical properties and potential biological activities. The molecular formula for this compound is C12_{12}H12_{12}BrFNO2_2, and its structure can be visualized as having a central azetidine ring bonded to a phenyl group that carries the bromine and fluorine substituents.

  • Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
  • Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce double bonds or aromatic rings.
  • Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles using reagents like sodium methoxide or lithium aluminum hydride.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: The carboxylic acid group can react with amines to form amides, which are important in pharmaceutical applications.

The biological activity of 1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid is of significant interest in medicinal chemistry. Its interaction with specific molecular targets may lead to the inhibition or activation of various biological pathways. For instance, it may interfere with bacterial cell wall synthesis or disrupt cancer cell proliferation, making it a candidate for further research in antibiotic and anticancer drug development.

The synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid typically involves several key steps:

  • Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluorobenzyl bromide and azetidine-3-carboxylic acid.
  • Synthetic Route: Key steps include nucleophilic substitution reactions where the azetidine ring is introduced to the benzyl bromide derivative.
  • Reaction Conditions: Typical conditions involve polar aprotic solvents like dimethylformamide and bases such as potassium carbonate to facilitate nucleophilic substitution.
  • Purification: Following the reaction, purification and characterization of the final product are performed using techniques such as chromatography.

1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid has several applications:

  • Pharmaceutical Research: Due to its structural similarity to natural bioactive compounds, it serves as a lead compound for drug discovery, particularly in developing enzyme inhibitors.
  • Agrochemical Research: It is utilized as an intermediate for creating new pesticides and herbicides, aiming to improve efficacy against specific pests and weeds.

Studies on the interactions of 1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid with biological targets are crucial for understanding its pharmacological potential. These studies often involve evaluating its binding affinity to enzymes or receptors, assessing its effects on cellular pathways, and determining its efficacy in inhibiting disease processes.

Several compounds exhibit structural similarities to 1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid:

Similar Compounds

  • 1-[(3-Chloro-4-fluorophenyl)methyl]azetidine-3-carboxylic acid
    • Contains chlorine instead of bromine; may exhibit different reactivity patterns.
  • 1-[(3-Bromo-4-methylphenyl)methyl]azetidine-3-carboxylic acid
    • Substituted with a methyl group instead of fluorine; affects biological activity.

Uniqueness

The unique combination of both bromine and fluorine substituents on the phenyl ring distinguishes this compound from others, potentially leading to distinct chemical reactivity and biological activity. This unique substitution pattern may enhance its selectivity towards specific targets in biological systems compared to similar azetidine derivatives.

XLogP3

-0.4

Dates

Last modified: 08-16-2023

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